molecular formula C11H12F3NO2S B358326 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine CAS No. 79392-45-3

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine

Cat. No.: B358326
CAS No.: 79392-45-3
M. Wt: 279.28g/mol
InChI Key: PBXGXKFKCGMZHG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and various substituted pyrrolidine compounds.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidine
  • 1-[3-(Trifluoromethyl)phenyl]sulfonylmorpholine
  • 1-[3-(Trifluoromethyl)phenyl]sulfonylazetidine

Comparison: Compared to these similar compounds, 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. The pyrrolidine ring’s non-planarity and sp3-hybridization contribute to the compound’s three-dimensional structure, enhancing its ability to interact with biological targets in a specific manner.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-11(13,14)9-4-3-5-10(8-9)18(16,17)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXGXKFKCGMZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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